Methyl 2-amino-5-iodo-4-methoxybenzoate
Overview
Description
Methyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the iodination of methyl 2-amino-4-methoxybenzoate. The iodination reaction typically requires iodine monochloride (ICl) as the iodinating agent in the presence of hydrochloric acid (HCl) and water at low temperatures . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for pharmaceutical or chemical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like methyl 2-amino-5-azido-4-methoxybenzoate or methyl 2-amino-5-cyano-4-methoxybenzoate can be formed.
Oxidation Products: Products such as methyl 2-nitro-5-iodo-4-methoxybenzoate or methyl 2-nitroso-5-iodo-4-methoxybenzoate can be obtained.
Reduction Products: Reduction can yield compounds like methyl 2-amino-5-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-amino-5-iodo-4-methoxybenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2-amino-5-bromo-4-methoxybenzoate: Contains a bromine atom instead of iodine, resulting in different reactivity and biological properties.
Methyl 2-amino-5-chloro-4-methoxybenzoate: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness
Methyl 2-amino-5-iodo-4-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-5-iodo-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHOMYWGIHJLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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